molecular formula C11H11F2NO B6240472 rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans CAS No. 2375250-54-5

rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans

Cat. No.: B6240472
CAS No.: 2375250-54-5
M. Wt: 211.2
InChI Key:
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Description

rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and a phenylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the cyclopropane carboxylic acid with aniline in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound for studying the effects of difluoromethyl groups on reaction mechanisms.

Biology and Medicine

    Pharmaceutical Research:

    Biological Probes: Used in the development of probes for studying enzyme activity and protein interactions.

Industry

    Materials Science: Potential use in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets. The phenylcarboxamide moiety may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-(trifluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans
  • rac-(1R,2R)-2-(methyl)-N-phenylcyclopropane-1-carboxamide, trans

Uniqueness

  • Difluoromethyl Group : The presence of the difluoromethyl group distinguishes this compound from its trifluoromethyl and methyl analogs, potentially altering its chemical reactivity and biological activity.
  • Structural Features : The specific arrangement of the difluoromethyl and phenylcarboxamide groups on the cyclopropane ring provides unique steric and electronic properties that can influence its interactions with other molecules.

This detailed overview should provide a comprehensive understanding of rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, trans, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2375250-54-5

Molecular Formula

C11H11F2NO

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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